Oseltamivir acid Oseltamivir acid Oseltamivir acid (cas 187227-45-8) is a metabolite of Oseltamivir. Oseltamivir is a competitive neuraminidase inhibitor, which is an antiviral drug. Oseltamivir slows the spread of influenza (flu) virus between cells in the body by stopping the virus from chemically cutting ties with its host cell; median time to symptom alleviation is reduced by 0.5–1 day. Oseltamivir is marketed under the trade name Tamiflu, and is taken orally in capsules or as a suspension. It has been used to treat and prevent influenza A virus and influenza B virus infection in over 50 million people since 1999. Oseltamivir(GS 4104; GOP-A-Flu; Tamiflu-Free; Tamvir) is useful for Antiviral agents.
Brand Name: Vulcanchem
CAS No.: 187227-45-8
VCID: VC0003656
InChI: InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1
SMILES: CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O
Molecular Formula: C14H24N2O4
Molecular Weight: 284.35 g/mol

Oseltamivir acid

CAS No.: 187227-45-8

Inhibitors

VCID: VC0003656

Molecular Formula: C14H24N2O4

Molecular Weight: 284.35 g/mol

Oseltamivir acid - 187227-45-8

CAS No. 187227-45-8
Product Name Oseltamivir acid
Molecular Formula C14H24N2O4
Molecular Weight 284.35 g/mol
IUPAC Name (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid
Standard InChI InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1
Standard InChIKey NENPYTRHICXVCS-YNEHKIRRSA-N
Isomeric SMILES CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O
SMILES CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O
Canonical SMILES CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O
Appearance A crystalline solid
Description Oseltamivir acid (cas 187227-45-8) is a metabolite of Oseltamivir. Oseltamivir is a competitive neuraminidase inhibitor, which is an antiviral drug. Oseltamivir slows the spread of influenza (flu) virus between cells in the body by stopping the virus from chemically cutting ties with its host cell; median time to symptom alleviation is reduced by 0.5–1 day. Oseltamivir is marketed under the trade name Tamiflu, and is taken orally in capsules or as a suspension. It has been used to treat and prevent influenza A virus and influenza B virus infection in over 50 million people since 1999. Oseltamivir(GS 4104; GOP-A-Flu; Tamiflu-Free; Tamvir) is useful for Antiviral agents.
Synonyms (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid
Reference 1. Aquat Toxicol. 2010 Feb 18;96(3):194-202. doi: 10.1016/j.aquatox.2009.10.020.
Epub 2009 Nov 1.

Mixture toxicity of the antiviral drug Tamiflu((R)) (oseltamivir ethylester) and
its active metabolite oseltamivir acid.

Escher BI(1), Bramaz N, Lienert J, Neuwoehner J, Straub JO.

Author information:
(1)The University of Queensland, National Research Centre for Environmental
Toxicology, Brisbane, Australia. b.escher@uq.edu.au

Tamiflu (oseltamivir ethylester) is an antiviral agent for the treatment of
influenza A and B. The pro-drug Tamiflu is converted in the human body to the
pharmacologically active metabolite, oseltamivir acid, with a yield of 75%.
Oseltamivir acid is indirectly photodegradable and slowly biodegradable in sewage
works and sediment/water systems. A previous environmental risk assessment has
concluded that there is no bioaccumulation potential of either of the compounds.
However, little was known about the ecotoxicity of the metabolite. Ester
hydrolysis typically reduces the hydrophobicity and thus the toxicity of a
compound. In this case, a zwitterionic, but overall neutral species is formed
from the charged parent compound. If the speciation and predicted partitioning
into biological membranes is considered, the metabolite may have a relevant
contribution to the overall toxicity. These theoretical considerations triggered
a study to investigate the toxicity of oseltamivir acid (OA), alone and in binary
mixtures with its parent compound oseltamivir ethylester (OE). OE and OA were
found to be baseline toxicants in the bioluminescence inhibition test with Vibrio
fischeri. Their mixture effect lay between predictions for concentration addition
and independent action for the mixture ratio excreted in urine and nine
additional mixture ratios of OE and OA. In contrast, OE was an order of magnitude
more toxic than OA towards algae, with a more pronounced effect when the direct
inhibition of photosystem II was used as toxicity endpoint opposed to the 24h
growth rate endpoint. The binary mixtures in this assay yielded experimental
mixture effects that agreed with predictions for independent action. This is
consistent with the finding that OE exhibits slightly enhanced toxicity, while OA
acts as baseline toxicant. Therefore, with respect to mixture classification, the
two compounds can be considered as acting according to different modes of toxic
action, although there are indications that the difference is a toxicokinetic
effect, not a true difference of mechanism of toxicity. The general mixture
results illustrate the need to consider the role of metabolites in the risk
assessment of pharmaceuticals. However, in the concentration ratio of parent to
metabolite excreted by humans, the experimental results confirm that the active
metabolite does not significantly contribute to the risk quotient of the mixture.
PubChem Compound 449381
Last Modified Nov 11 2021
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